molecular formula C6H6BrNO B168333 4-Bromophenylhydroxylamine CAS No. 10468-46-9

4-Bromophenylhydroxylamine

Cat. No.: B168333
CAS No.: 10468-46-9
M. Wt: 188.02 g/mol
InChI Key: FFGRMJZVLLBFCR-UHFFFAOYSA-N
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Description

4-Bromophenylhydroxylamine is an organic compound with the molecular formula C6H6BrNO It is a derivative of phenylhydroxylamine, where a bromine atom is substituted at the para position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromophenylhydroxylamine can be synthesized through several methods. One common approach involves the reduction of 4-bromonitrobenzene. The reduction can be carried out using zinc powder in the presence of hydrochloric acid, which converts 4-bromonitrobenzene to 4-bromoaniline. This intermediate is then subjected to diazotization followed by reduction to yield this compound .

Industrial Production Methods: In an industrial setting, the preparation of this compound typically involves the diazotization of 4-bromoaniline followed by reduction. The diazotization is carried out using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then reduced using a suitable reducing agent such as zinc powder in hydrochloric acid .

Chemical Reactions Analysis

Types of Reactions: 4-Bromophenylhydroxylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to 4-bromonitrosobenzene using oxidizing agents like hydrogen peroxide.

    Reduction: It can be reduced to 4-bromoaniline using reducing agents such as zinc powder in acidic conditions.

    Substitution: It can participate in nucleophilic substitution reactions where the hydroxylamine group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Zinc powder and hydrochloric acid.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed:

    Oxidation: 4-Bromonitrosobenzene.

    Reduction: 4-Bromoaniline.

    Substitution: Products depend on the nucleophile used.

Scientific Research Applications

4-Bromophenylhydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromophenylhydroxylamine involves its ability to undergo redox reactions. It can act as both an oxidizing and reducing agent, depending on the reaction conditions. This dual reactivity makes it a valuable compound in various chemical processes. The molecular targets and pathways involved in its reactions are primarily related to its interaction with other chemical species, leading to the formation of new compounds .

Comparison with Similar Compounds

    Phenylhydroxylamine: Lacks the bromine substituent, making it less reactive in certain reactions.

    4-Chlorophenylhydroxylamine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

    4-Fluorophenylhydroxylamine: Contains a fluorine atom, which affects its chemical properties and reactivity.

Uniqueness: 4-Bromophenylhydroxylamine is unique due to the presence of the bromine atom, which enhances its reactivity compared to its non-halogenated counterpart. This increased reactivity makes it a valuable intermediate in organic synthesis and various industrial applications .

Properties

IUPAC Name

N-(4-bromophenyl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c7-5-1-3-6(8-9)4-2-5/h1-4,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFGRMJZVLLBFCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30146647
Record name 4-Bromophenylhydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30146647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10468-46-9
Record name 4-Bromophenylhydroxylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010468469
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Bromophenylhydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30146647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromophenylhydroxylamine
Reactant of Route 2
4-Bromophenylhydroxylamine
Reactant of Route 3
4-Bromophenylhydroxylamine

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